3-Deoxy-D-xylo-hexonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

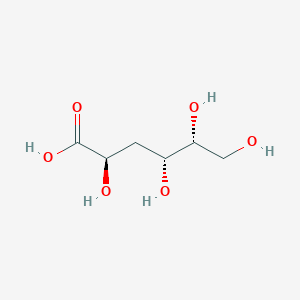

3-Deoxy-D-xylo-hexonic acid is an organic compound with the molecular formula C6H12O6. It belongs to the class of medium-chain hydroxy acids and derivatives. This compound is characterized by the absence of a hydroxyl group at the third carbon position, which distinguishes it from other hexonic acids .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Deoxy-D-xylo-hexonic acid typically involves the reduction of corresponding lactones. One common method includes the reduction of 3-deoxyaldos-2-uloses in an alkaline medium, which results in a mixture of epimeric lactones. These lactones are then further reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as the opening of anhydro rings or the preparation from sugar xanthates. These methods, although complex, are designed to maximize yield and purity .

化学反应分析

Types of Reactions: 3-Deoxy-D-xylo-hexonic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or aldehyde forms.

Reduction: Reduction reactions often employ reducing agents such as sodium borohydride to convert the compound into its alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like halogens or alkyl groups replace the hydroxyl group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated compounds, alkylated derivatives.

科学研究应用

Biochemical Applications

1.1 Role in Glycosaminoglycan Synthesis

Research has demonstrated that 3-deoxy-D-xylo-hexonic acid can influence glycosaminoglycan (GAG) synthesis in primary hepatocytes. In a study, it was found that at concentrations of 10 mM and 20 mM, this compound reduced the incorporation of glucosamine and sulfate into GAGs to 75% and 60% of control levels, respectively. This inhibition occurred without affecting protein synthesis, indicating a specific impact on GAG chain elongation or degradation processes .

1.2 Structural Modifications of Antibiotics

Deoxysugars, including this compound, are integral components in the structure of various antibiotics and therapeutic agents. They can modify the bioactivity of these compounds by altering receptor binding properties and enhancing efficacy. The conformational flexibility provided by such sugars allows for diverse modifications in drug design .

Pharmacological Applications

2.1 Antimicrobial Activity

The presence of deoxysugars like this compound in antibiotic structures has been linked to enhanced antimicrobial activity. Studies indicate that modifications at specific hydroxyl positions can significantly affect the biological function of these compounds, making them valuable in developing new antimicrobial agents .

2.2 Potential in Cancer Therapy

Deoxysugars are also being investigated for their potential anti-tumor properties. The structural variations introduced by deoxygenation may enhance the ability of certain compounds to inhibit cancer cell glycolysis, thereby providing a therapeutic avenue for treating various cancers .

Material Science Applications

3.1 Use in Analytical Chemistry

This compound has been utilized in analytical techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). This method allows for the characterization of organic materials and can aid in forensic investigations or archaeological studies by identifying chemical signatures associated with ancient artifacts .

Comparative Analysis of Deoxysugars

The following table summarizes key differences between various deoxysugars, including their structural characteristics and applications:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Lacks hydroxyl group at C-3 | GAG synthesis inhibition, antibiotic modification |

| 2-Deoxy-D-arabino-hexose | Lacks hydroxyl group at C-2 | Antitumor activity |

| 4-Deoxy-D-galactose | Lacks hydroxyl group at C-4 | Potential antimicrobial properties |

作用机制

The mechanism of action of 3-Deoxy-D-xylo-hexonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its effects are mediated through the modulation of enzyme activity and the alteration of biochemical pathways .

相似化合物的比较

- 3-Deoxy-D-lyxo-hexonic acid

- 3-Deoxy-D-arabino-hexonic acid

- 3-Deoxy-D-galactonic acid

Comparison: 3-Deoxy-D-xylo-hexonic acid is unique due to its specific structural configuration and the absence of a hydroxyl group at the third carbon position. This structural difference imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, 3-Deoxy-D-lyxo-hexonic acid and 3-Deoxy-D-arabino-hexonic acid have different stereochemistry, which affects their interaction with enzymes and other molecules .

生物活性

3-Deoxy-D-xylo-hexonic acid, with the molecular formula C6H12O6, is a medium-chain hydroxy acid derivative notable for its absence of a hydroxyl group at the third carbon position. This unique structural feature influences its biological activity and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

This compound is characterized by its tetrahydroxy structure, which allows it to participate in various chemical reactions. The compound's molecular weight is approximately 180.16 g/mol, and it can be synthesized through several methods, including the reduction of corresponding lactones and sugar xanthates.

Key Structural Information

| Property | Value |

|---|---|

| CAS Number | 18521-63-6 |

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 2,4,5,6-tetrahydroxyhexanoic acid |

| SMILES | C(C(C(CO)O)O)C(C(=O)O)O |

Biological Activity

The biological activity of this compound primarily revolves around its interactions within metabolic pathways and its potential therapeutic applications.

Research indicates that this compound can act as an inhibitor or activator of specific enzymes. This modulation can influence various biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in carbohydrate metabolism, impacting energy production and utilization.

- Interaction with Cellular Processes : It has been shown to affect cellular signaling pathways that regulate growth and differentiation.

Case Studies and Research Findings

- Antimicrobial Potential : A study highlighted the role of deoxysugars in antibiotic mechanisms. This compound was evaluated for its ability to enhance the efficacy of certain antibiotics by modifying their interaction with bacterial ribosomes .

- Conformational Studies : Research on conformational preferences of deoxysugars revealed that this compound exhibits distinct conformational stability compared to its hydroxylated counterparts. This stability may influence its reactivity and biological interactions .

- Reactivity Profiles : Comparative studies demonstrated that deoxygenation at the C-3 position increases reactivity in chemical processes. For instance, when tested against fully hydroxylated sugars, this compound showed enhanced yields in anhydride formation under acidic conditions .

Applications in Research and Industry

The compound has diverse applications across several domains:

- Biological Research : Used as a tool to investigate metabolic pathways involving sugars.

- Pharmaceutical Development : Potential precursor for synthesizing novel therapeutic agents targeting metabolic disorders.

- Industrial Chemistry : Serves as an intermediate in the synthesis of specialty chemicals.

Comparative Analysis with Related Compounds

This compound shares similarities with other deoxysugars but is distinct due to its structural characteristics. For example:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 3-Deoxy-D-arabino-hexonic acid | Hydroxyl group at C2 | Different enzyme interactions |

| 3-Deoxy-D-galactonic acid | Hydroxyl group at C4 | Variations in metabolic effects |

属性

CAS 编号 |

18521-63-6 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

2,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |

InChI 键 |

YGMNHEPVTNXLLS-UHFFFAOYSA-N |

SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

手性 SMILES |

C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O |

规范 SMILES |

C(C(C(CO)O)O)C(C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。